N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide
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Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Biological Activity
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylthio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₄N₂O₂S |
Molecular Weight | 322.38 g/mol |
CAS Number | 302935-57-5 |
Its structure features a benzo[cd]indole moiety, which is significant for its biological interactions and potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the benzo[cd]indole core.
- Introduction of the ethyl and carbonyl groups.
- Coupling with a phenylthio acetamide derivative.
This synthetic pathway allows for modifications that can enhance biological activity or selectivity towards specific biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of:
1. Anticancer Properties
Studies have shown that derivatives of benzo[cd]indole compounds can inhibit cancer cell proliferation. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenase (LOX). Inhibition of LOX can lead to reduced production of inflammatory mediators, making it a candidate for anti-inflammatory therapies .
3. Antimicrobial Activity
This compound has also shown promise in antimicrobial studies, where it was effective against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of related indole derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported IC50 values in the low micromolar range, indicating potent activity .
Case Study 2: Anti-inflammatory Effects
In vitro assays using human monocytic THP-1 cells demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines and enzymes such as COX-2 and FLAP . This suggests a potential role in managing inflammatory diseases.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activities of this compound:
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with key proteins involved in cancer progression and inflammation .
Comparative Analysis
Comparative studies with other similar compounds revealed that structural variations significantly influence biological outcomes. For example, compounds with additional electron-withdrawing groups exhibited enhanced enzyme inhibitory activity .
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-2-23-18-12-11-17(15-9-6-10-16(20(15)18)21(23)25)22-19(24)13-26-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBMFRUNLAVRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.